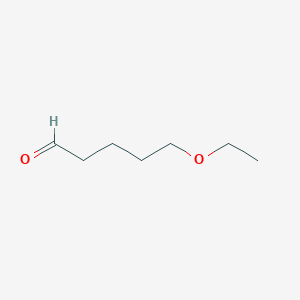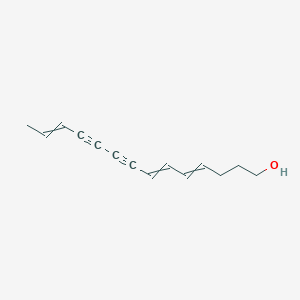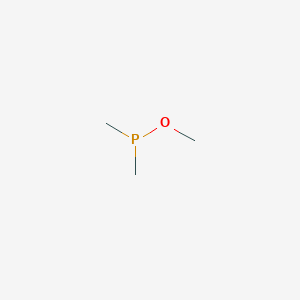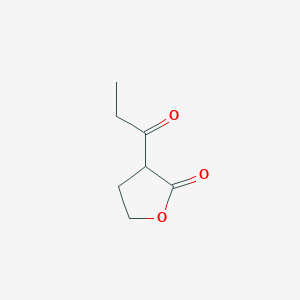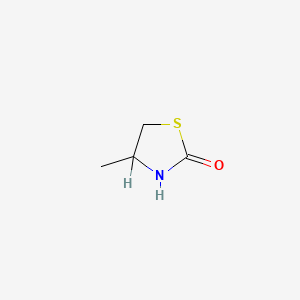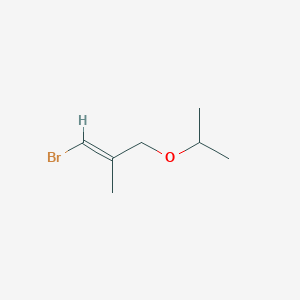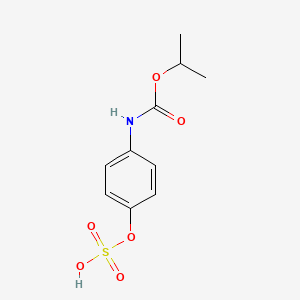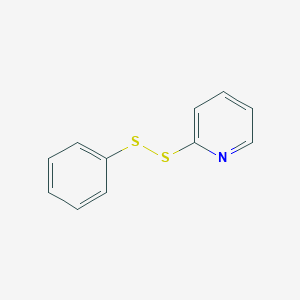![molecular formula C25H22ClO3P B14707287 {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride CAS No. 18812-25-4](/img/structure/B14707287.png)
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of 5-(methoxycarbonyl)furan-2-ylmethyl chloride with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloride ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of phosphonium salts .
Aplicaciones Científicas De Investigación
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. This group can participate in nucleophilic substitution reactions, forming stable intermediates that can further react to yield desired products. The furan ring and methoxycarbonyl group also contribute to its reactivity and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium bromide: Similar structure but with a bromide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium iodide: Similar structure but with an iodide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium fluoride: Similar structure but with a fluoride ion instead of chloride.
Uniqueness
The presence of the chloride ion makes it particularly suitable for nucleophilic substitution reactions, while the furan ring and methoxycarbonyl group enhance its versatility in organic synthesis .
Propiedades
Número CAS |
18812-25-4 |
|---|---|
Fórmula molecular |
C25H22ClO3P |
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
(5-methoxycarbonylfuran-2-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22O3P.ClH/c1-27-25(26)24-18-17-20(28-24)19-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KTGREZCEIJRYCP-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


